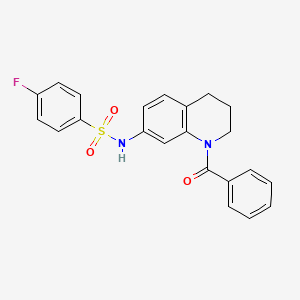
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide, commonly referred to as 2-FBA, is a synthetic compound that has been studied for its potential medicinal applications. 2-FBA has been found to possess a variety of biochemical, physiological, and pharmacological properties. In We will also discuss the advantages and limitations of using 2-FBA for lab experiments, as well as potential future directions for research.
科学研究应用
2-FBA has been studied for its potential medicinal applications. It has been found to possess anti-inflammatory and anti-microbial properties, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. 2-FBA has also been studied for its potential use as an antidepressant, as well as its potential to act as a neuroprotective agent.
作用机制
2-FBA has been found to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory molecules known as prostaglandins. By inhibiting COX, 2-FBA is able to reduce inflammation and pain. 2-FBA has also been found to act as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid, a precursor of prostaglandins. By inhibiting PLA2, 2-FBA is able to reduce inflammation and pain.
Biochemical and Physiological Effects
2-FBA has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-microbial properties, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. 2-FBA has also been found to possess neuroprotective and antidepressant properties.
实验室实验的优点和局限性
The use of 2-FBA for lab experiments has several advantages. 2-FBA is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, 2-FBA is relatively easy to synthesize, and the reaction yields a white solid with a melting point of approximately 145°C. However, there are also some limitations to using 2-FBA for lab experiments. 2-FBA is a synthetic compound, and its effects on the human body are not yet fully understood. Additionally, 2-FBA is a relatively new compound, and there is still much to be learned about its mechanism of action.
未来方向
The potential future directions for research on 2-FBA are numerous. Further research could focus on the mechanism of action of 2-FBA, as well as its effects on the human body. Additionally, further research could focus on the potential therapeutic applications of 2-FBA, such as its potential use in the treatment of cancer, diabetes, and cardiovascular disease. Additionally, further research could focus on the potential of 2-FBA as an antidepressant and neuroprotective agent. Finally, further research could focus on the potential toxicological effects of 2-FBA, as well as its potential for drug interactions.
合成方法
2-FBA can be synthesized using a variety of methods, including an acid-catalyzed reaction involving a condensation reaction of benzoyl chloride and 2-fluorophenoxyacetic acid. This reaction is typically carried out in the presence of a Lewis acid, such as aluminum chloride, and a solvent, such as dichloromethane. The reaction yields 2-FBA as a white solid with a melting point of approximately 145°C.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-20-10-4-5-11-22(20)30-16-23(28)26-19-12-13-21-18(15-19)9-6-14-27(21)24(29)17-7-2-1-3-8-17/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDADSMDLCRZEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














